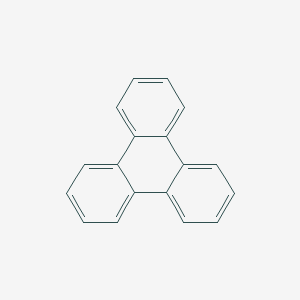

Triphenylene

Übersicht

Beschreibung

Triphenylene is an organic compound with the molecular formula (C_{18}H_{12}). It is a flat polycyclic aromatic hydrocarbon consisting of four fused benzene rings. This compound is known for its delocalized 18-π-electron system, which contributes to its stability and unique properties. This compound is a white or colorless solid that can be isolated from coal tar or synthesized through various chemical methods .

Synthetic Routes and Reaction Conditions:

Trimerization of Benzyne: One common method for synthesizing this compound involves the trimerization of benzyne.

Palladium-Catalyzed Annulation: Another method involves the palladium-catalyzed annulation of benzyne with biphenyl derivatives.

Nickel-Mediated Yamamoto Coupling: This method involves the homocoupling of aryl bromides in the presence of a nickel(0) complex.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxygenated derivatives.

Substitution: Electrophilic substitution reactions are common for this compound, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitric acid.

Major Products:

Oxidation: Quinones, oxygenated derivatives.

Reduction: Partially hydrogenated this compound.

Substitution: Halogenated, nitrated, or alkylated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Triphenylene Derivatives as Molecular Receptors

this compound derivatives have been extensively studied for their roles as molecular receptors in host-guest chemistry. These compounds can selectively detect various biological and environmental targets, including pollutants and toxic substances. For instance, a this compound-based sensor was developed for the detection of trinitrotoluene (TNT) using fluorescence techniques, showcasing high sensitivity and specificity . The ability to functionalize this compound allows for the creation of receptors that can bind cations or neutral aromatic compounds, enhancing detection capabilities in complex environments.

Metal Coordination and Anion Detection

Functionalized triphenylenes also serve as effective sensors for metallic cations and anions. Research indicates that this compound derivatives can coordinate with metal ions such as Cu(II) and Zn(II), facilitating the detection of harmful anions like cyanide in water samples . The binding constants for these complexes demonstrate their potential utility in environmental monitoring.

Optoelectronic Applications

Blue-Light Emitting Polymers

this compound is integral to the development of semi-fluorinated polymers that exhibit blue-light emission, making them suitable for optoelectronic applications. These polymers are synthesized through base-promoted polycondensation with this compound-containing monomers, resulting in materials with high thermal stability and excellent processability . The emitted light's quantum yield ranges from 7.2% to 12%, indicating promising potential for use in displays and lighting technologies.

Organic Photovoltaics

In organic photovoltaic devices, this compound derivatives are utilized to enhance charge mobility and light absorption. Their planar structure facilitates π-π stacking interactions, which are crucial for efficient charge transport within the active layer of solar cells . The incorporation of this compound into polymeric matrices has been shown to improve the overall efficiency of these devices.

Catalysis

Metal-Organic Frameworks (MOFs)

this compound serves as a building block for metal-organic frameworks (MOFs), which are utilized in catalysis due to their high surface area and tunable porosity. These frameworks can encapsulate guest molecules, enhancing catalytic reactions by providing a confined environment conducive to specific chemical transformations . For example, this compound-based MOFs have been explored for applications in gas storage, separation, and catalysis involving organic reactions.

Catalytic Properties of this compound Complexes

Research has demonstrated that this compound complexes exhibit catalytic properties in various reactions. For instance, certain this compound derivatives have been shown to catalyze reactions such as cyanosilylation of imines with high yields . The ability to modify the electronic properties of this compound through substitution allows for fine-tuning of its catalytic activity.

Material Science

Nanotube Stabilization

this compound derivatives have been employed as surfactants to stabilize single-walled carbon nanotubes (SWNTs) in solution. This application is critical for enhancing the dispersion and stability of SWNTs, which are otherwise prone to aggregation . The unique properties of this compound-based surfactants enable the formation of highly concentrated solutions, facilitating their use in various nanotechnology applications.

Porous Coordination Polymers

The structural characteristics of this compound make it suitable for creating porous coordination polymers that can be used in gas adsorption and separation processes. These materials leverage the flat geometry of this compound to create channels that selectively adsorb specific gases, demonstrating potential applications in environmental remediation and energy storage .

Wirkmechanismus

The mechanism of action of triphenylene involves its ability to participate in π-π stacking interactions due to its planar structure and delocalized π-electron system. These interactions are crucial in the formation of discotic liquid crystals and other self-assembled structures. The molecular targets and pathways involved in this compound’s effects include its interactions with other aromatic compounds and its ability to form stable complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

- Chrysene

- Benz[a]anthracene

- Benzo[c]phenanthrene

- Tetracene

Triphenylene’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its stability, ability to form self-assembled structures, and potential for functionalization continue to drive research and development in multiple fields.

Biologische Aktivität

Triphenylene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula , is composed of four fused benzene rings. Its unique structure contributes to its diverse biological activities, which have been the subject of various studies. This article will explore the biological activity of this compound, including its potential medicinal applications, interactions with biological systems, and relevant case studies.

This compound is characterized by its planar structure and high stability, which are attributed to the extensive conjugation of its π-electrons. The compound's properties make it a candidate for applications in organic electronics, photonics, and materials science.

Biological Activity Overview

-

Antitumor Activity :

- Preliminary studies suggest that this compound derivatives may exhibit antitumor properties . The presence of multiple amine groups in derivatives like this compound-1,5,9-triamine enhances their reactivity and potential for binding to biological targets such as proteins and nucleic acids.

- A study indicated that certain this compound derivatives could inhibit cancer cell proliferation in vitro, although further research is needed to confirm these findings and explore mechanisms of action.

-

Antimicrobial Properties :

- Research has shown that this compound compounds might possess antimicrobial activity . For instance, some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

-

Carcinogenic Potential :

- As a PAH, this compound has been studied for its carcinogenic potential . It has been shown to induce mutations in certain biological assays, raising concerns about its safety in environmental contexts .

- Studies have linked this compound exposure to increased tumorigenesis in animal models when administered at high concentrations .

1. Antitumor Activity

A study conducted on this compound-1,5,9-triamine reported its effects on various cancer cell lines. The compound showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM over 48 hours. The results are summarized in Table 1 below:

| Concentration (µM) | Cell Line A (% Inhibition) | Cell Line B (% Inhibition) |

|---|---|---|

| 10 | 20 | 15 |

| 25 | 45 | 35 |

| 50 | 70 | 60 |

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus:

| Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound Derivative A | 5 | Staphylococcus aureus |

| This compound Derivative B | 10 | Escherichia coli |

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Intercalation with DNA : Some studies suggest that this compound can intercalate into DNA structures, potentially leading to mutagenic effects.

- Reactive Oxygen Species (ROS) Generation : this compound exposure may lead to increased ROS production, contributing to oxidative stress and subsequent cellular damage.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cellular metabolism or DNA repair processes.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Triphenylene

This compound undergoes various chemical reactions, which can be categorized into several types based on their mechanisms and outcomes.

C–H Functionalization Reactions

C–H functionalization is a significant pathway for modifying this compound derivatives. Recent studies have demonstrated the synthesis of this compound-fused phosphole oxides through regioselective C–H activation. This process involves:

-

Reagents : Arylzinc intermediates, alkynes, and dichlorophenylphosphine.

-

Key Steps :

-

The formation of a phosphole ring via a three-component coupling reaction.

-

Subsequent π-extension through Suzuki–Miyaura coupling and Scholl reactions to close the this compound ring.

-

The Scholl reaction specifically has been highlighted for its efficiency in cyclizing terphenyl derivatives into this compound structures, achieving yields around 58-59% under optimized conditions using [bis(trifluoroacetoxy)iodo]benzene and BF3·OEt2 as catalysts .

Hydrogen Abstraction Reactions

This compound is also involved in hydrogen abstraction reactions, particularly with hydrogen atoms. A detailed kinetic study has shown:

-

Mechanism : The thermochemical behavior during hydrogen abstraction by H atoms was analyzed using high-level ab initio methods.

-

Findings : The study provided reliable kinetic data, highlighting the reactivity of this compound compared to other polycyclic aromatic hydrocarbons such as benzo[e]pyrene and coronene. This information is crucial for understanding its role in combustion chemistry and atmospheric reactions .

Oxidative Coupling and Cyclotrimerization

This compound can be synthesized through oxidative coupling and cyclotrimerization methods:

Data Table of Chemical Reactions

| Reaction Type | Key Reactants/Conditions | Products/Outcomes | Yield (%) |

|---|---|---|---|

| C–H Functionalization | Arylzinc, alkyne, dichlorophenylphosphine | This compound-fused phosphole oxides | ~58-59 |

| Hydrogen Abstraction | H atoms | Kinetic data for reactivity | N/A |

| Oxidative Coupling | Catechol derivatives, FeCl3/MoCl5 | This compound derivatives | Variable |

| Cyclotrimerization (ZrCl4) | 4-Methylcyclohexanone | This compound | ~53 |

| Benzyne Trimerization | Organometallic reagents | This compound | High |

Eigenschaften

IUPAC Name |

triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53814-75-8 | |

| Record name | Poly(triphenylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53814-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059757 | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder, insoluble in water; [MSDSonline] | |

| Record name | Triphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

217-59-4 | |

| Record name | Triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WX3373I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenylene?

A1: this compound has the molecular formula C18H12 and a molecular weight of 228.29 g/mol.

Q2: How can the structure of this compound derivatives be confirmed?

A: The structure of this compound derivatives can be confirmed using various spectroscopic techniques. Common methods include proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , ]

Q3: What is the significance of the this compound core in material design?

A: The this compound core, with its planar aromatic structure, promotes strong π-π stacking interactions between molecules. This characteristic is crucial for the formation of ordered columnar structures in discotic liquid crystals. [, , , , , ]

Q4: What are the typical absorption and emission characteristics of triphenylenes?

A: this compound derivatives commonly exhibit absorption bands in the UV region, often with a maximum around 280 nm. They can also display fluorescence, with emission wavelengths typically in the visible range. For instance, oligothis compound nanofibers show blue light emission. [, , , , ]

Q5: How does the introduction of different peripheral chains influence the properties of triphenylenes?

A: The choice of peripheral chains significantly impacts the properties of this compound derivatives. For instance, replacing alkoxy chains with ester chains or introducing alkyl chains can alter the mesophase behavior and stability. [, , , , , ]

Q6: What types of mesophases are commonly observed in this compound derivatives?

A: this compound derivatives are well-known for their ability to exhibit discotic liquid crystal phases, particularly the columnar hexagonal (Colh) phase. [, , , , , , , , , ]

Q7: How do molecular symmetry and the presence of heteroatoms affect the mesomorphic behavior of triphenylenes?

A: Studies have shown that both molecular symmetry and the presence of heteroatoms play a crucial role in determining the mesomorphic behavior. For example, asymmetrical triphenylenes with mixed chains tend to have lower melting and clearing points compared to symmetrical counterparts. [, , ] The incorporation of oxygen atoms in ester chains can enhance the stability of the Colh mesophase. [] Incorporating sulfur can lead to the formation of helical mesophases, while alkyl substituents can suppress mesophase formation. [, ]

Q8: How does the length of the peripheral chains influence the mesophase behavior?

A: Longer alkoxy chains on triphenylenes generally lead to wider mesophase ranges and lower transition temperatures. [, ]

Q9: What is the fluorophilic effect in this compound discotic liquid crystals?

A: Introducing fluoroalkoxy chains into this compound discogens enhances the stability of the discotic columnar mesophase due to fluorophilic interactions. These interactions increase melting and clearing points compared to their non-fluorinated analogs. []

Q10: Why are this compound derivatives investigated for organic electronics?

A: The self-organization of triphenylenes into columnar structures enables efficient charge transport along the stacked aromatic cores, making them promising candidates for applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, , , ]

Q11: How can the charge transport properties of triphenylenes be improved?

A: Charge transport can be enhanced by optimizing the molecular packing within the columnar structures, for example, by modifying the length or type of peripheral chains or introducing electron-withdrawing or donating groups. [, ]

Q12: What is the role of charge-transfer complexes in this compound-based materials?

A: Charge-transfer complexes formed between this compound derivatives and electron acceptors can induce or alter the mesomorphic behavior. For instance, this compound dimers that are not liquid crystalline in their pure form exhibit columnar mesophases upon complexation with 2,4,7-trinitrofluorenone (TNF). [, ]

Q13: What are common synthetic approaches to preparing this compound derivatives?

A: Triphenylenes can be synthesized via various routes, including oxidative cyclization reactions like the Scholl reaction, transition metal-catalyzed aryne cyclotrimerization, and nickel-mediated Yamamoto coupling of o-dibromoarenes. []

Q14: How can this compound derivatives be functionalized for specific applications?

A: Introducing functional groups to the this compound core or the peripheral chains can tailor the properties for specific applications. For example, incorporating reactive groups like epoxy groups enables the development of chemically amplified resists for lithography. []

Q15: What are the potential applications of this compound-based materials beyond organic electronics?

A: Research on this compound derivatives extends beyond electronics, exploring their potential in areas such as sensing applications and the synthesis of wire-assembled gold nanoparticles. [, , ]

Q16: How is computational chemistry used to study this compound derivatives?

A: Density functional theory (DFT) calculations are employed to investigate the electronic properties of this compound derivatives, such as their HOMO and LUMO energy levels, which are crucial for predicting their performance in organic electronic devices. [, , ]

Q17: What insights can be gained from computational studies on triphenylenes?

A: Computational modeling helps in understanding the relationship between molecular structure and properties, aiding in the design of new this compound derivatives with improved performance in various applications. []

Q18: How are range-separated functionals used in studying this compound-based polymers?

A: Range-separated functionals in time-dependent density functional theory (TDDFT) calculations are used to predict the luminescence energies and exciton localization in this compound-based polymers. This allows for a better understanding of the photophysical properties of these materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.